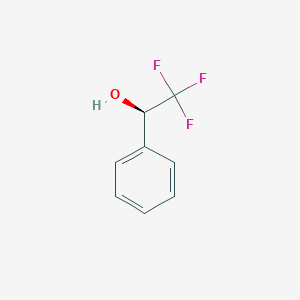

(R)-(-)-α-(三氟甲基)苄醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-(-)-alpha-(Trifluoromethyl)benzyl alcohol (TFMBA) is a synthetic compound that has been developed for use in scientific research. It is a chiral alcohol, meaning it has two different forms, each with its own distinct properties. TFMBA has been studied for its potential applications in a variety of fields, including organic synthesis, drug discovery, and biochemistry.

科学研究应用

手性催化剂和配体

该化合物用作手性催化剂和配体 . 手性催化剂是加速化学反应的物质,并且能够优先形成一种对映异构体而不是另一种。这种特性使“®-(-)-α-(三氟甲基)苄醇”在合成需要特定立体化学的药物和其他化学品中具有价值。

对映异构体组成的测定

“®-(-)-α-(三氟甲基)苄醇”用作手性溶剂化剂,用于通过 H-NMR 测定对映异构体组成 . 这意味着它可以帮助区分化合物的不同对映异构体(镜像异构体),这在药物等领域至关重要,因为化合物的生物活性可能取决于其立体化学。

药物中间体

该化合物用作药物中间体 . 这意味着它用于生产药物。它的具体作用可能因所合成的药物而异。

膦甲酸前药的动力学研究

“®-(-)-α-(三氟甲基)苄醇”用作膦甲酸前药动力学研究中的试剂 . 前药是生物惰性化合物,可以在体内代谢产生活性药物。研究这些反应的动力学可以帮助优化药物递送。

水合铬 (IV) 研究

该化合物也用于涉及水合铬 (IV) 的研究 . 虽然资料来源没有详细说明这些研究的具体细节,但它们很可能涉及研究水合铬 (IV) 配合物的性质和反应。

核磁共振谱预测

“®-(-)-α-(三氟甲基)苄醇”用于预测核磁共振谱 . 核磁共振 (NMR) 光谱是一种用于获取有关分子结构和动力学信息的技术。通过使用该化合物,研究人员可以预测其他化合物的核磁共振谱,从而帮助阐明其结构。

安全和危害

作用机制

Target of Action

It is known to be used as a chiral solvating agent for determining enantiomeric composition by h-nmr . This suggests that it interacts with various chiral compounds, influencing their behavior in a magnetic field.

Mode of Action

It is known to be used in supercharging reagents in electrospray ionization mass spectrometry . In this context, it may interact with its targets by increasing the generation of higher charge-state ions, thereby improving signal intensity .

Pharmacokinetics

Its physical properties such as boiling point (73-76 °c/9 mmhg), melting point (20 °c), and density (1300 g/mL at 20 °C) have been reported . These properties may influence its bioavailability and pharmacokinetic behavior.

属性

IUPAC Name |

(1R)-2,2,2-trifluoro-1-phenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMEAQPOMDWSR-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-50-7 |

Source

|

| Record name | (-)-2,2,2-Trifluoro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-α-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Can (R)-2,2,2-Trifluoro-1-phenylethanol be synthesized asymmetrically?

A1: Yes, research indicates that (R)-2,2,2-Trifluoro-1-phenylethanol can be synthesized asymmetrically through two primary methods.

- Photoisomerization of Nitrones: Irradiating achiral aldo- or keto-nitrones with UV light (λ > 300 nm) in the presence of a chiral solvent like (S)- or (R)-2,2,2-trifluoro-1-phenylethanol can produce optically active oxaziridines, with a maximum optical yield of 31% [].

- Enzymatic Reduction: The thermostable alcohol dehydrogenase (TkADH) from Thermococcus kodakarensis KOD1 exhibits high enantioselectivity in reducing 2,2,2-trifluoroacetophenone to (R)-2,2,2-trifluoro-1-phenylethanol with an enantiomeric excess (ee) greater than 99.6% []. This enzymatic approach offers a highly selective method for obtaining the desired enantiomer.

Q2: What factors influence the asymmetric synthesis of (R)-2,2,2-Trifluoro-1-phenylethanol from nitrones?

A2: The degree of asymmetric synthesis during the photoisomerization of nitrones to chiral oxaziridines, precursors to (R)-2,2,2-Trifluoro-1-phenylethanol, is sensitive to several factors []:

Q3: Does the presence of a para-nitrophenyl substituent on oxaziridines, potential precursors to (R)-2,2,2-Trifluoro-1-phenylethanol, affect their photochemical behavior?

A3: Yes, oxaziridines containing a para-nitrophenyl group exhibit unique photochemical properties. Upon irradiation with UV light at a wavelength of 254 nm, these oxaziridines undergo both photoracemization and photoepimerization []. This behavior suggests that the excited state of the para-nitrophenyl substituted oxaziridine can access pathways leading to a loss of stereochemical integrity. The proposed mechanisms for these transformations include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)